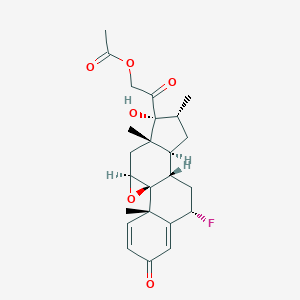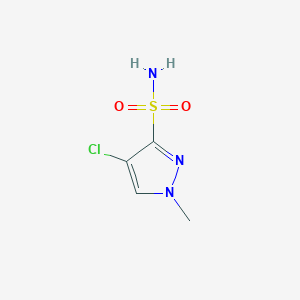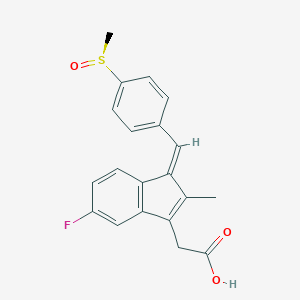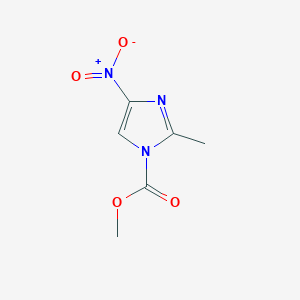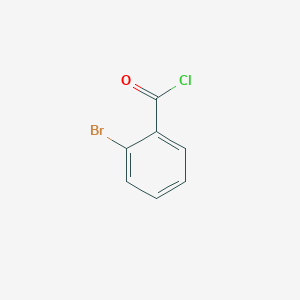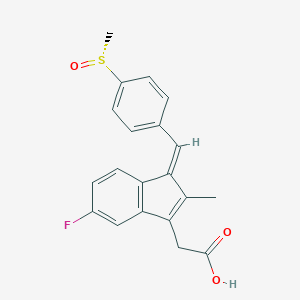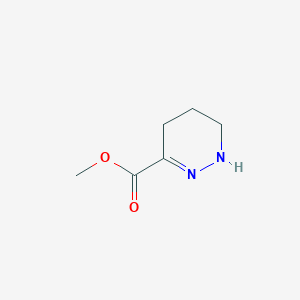
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate (MTHPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTHPC is a heterocyclic compound that is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause skin photosensitivity, which can limit its use in clinical settings. Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate in lab experiments is its high specificity for tumor cells, which can reduce the risk of damage to normal cells. However, its photosensitivity can make it difficult to work with in lab settings, and precautions must be taken to avoid exposure to light.
Zukünftige Richtungen
There are several potential future directions for Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate research. One area of interest is the development of new methods for synthesizing Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate, as well as its potential applications in other areas such as inflammatory disease treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate in human patients.
In conclusion, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is a promising compound with potential applications in cancer treatment, photodynamic therapy, and diagnostic imaging. Its high specificity for tumor cells and low toxicity in normal cells make it a promising candidate for targeted therapy. However, its photosensitivity can limit its use in clinical settings, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is synthesized through a multi-step process that involves the reaction of pyridine-3,4-dicarboxylic acid with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and methylation with dimethyl sulfate. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been studied extensively for its potential applications in cancer treatment, photodynamic therapy, and as a photosensitizer for use in diagnostic imaging. In cancer treatment, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been shown to have a high affinity for tumor cells, making it a promising candidate for targeted therapy. Additionally, Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer, leading to the destruction of cancer cells.
Eigenschaften
CAS-Nummer |
154811-77-5 |
|---|---|
Produktname |
Methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate |
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
methyl 1,4,5,6-tetrahydropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h7H,2-4H2,1H3 |
InChI-Schlüssel |
FNQLNXJFXMEGLT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NNCCC1 |
Kanonische SMILES |
COC(=O)C1=NNCCC1 |
Synonyme |
3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



